molecular formula C22H19ClN4O4 B264272 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Número de catálogo B264272
Peso molecular: 438.9 g/mol
Clave InChI: SLMPOIRKSBKAIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, also known as CMT-3, is a synthetic compound that belongs to the class of chromone-based drugs. It has been extensively studied for its potential applications in cancer therapy due to its antitumor and antiangiogenic properties.

Mecanismo De Acción

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide exerts its antitumor and antiangiogenic effects through multiple mechanisms. It inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and are critical for tumor invasion and metastasis. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. Additionally, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been shown to have a low toxicity profile and does not cause significant damage to normal cells. However, it can cause mild gastrointestinal side effects, such as nausea and vomiting, in some patients. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a short half-life and is rapidly metabolized in the liver.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in lab experiments is its potent antitumor and antiangiogenic effects. It can be used to study the mechanisms of cancer cell growth, invasion, and metastasis. However, one limitation is that 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a short half-life and may require frequent administration in animal studies.

Direcciones Futuras

Future research on 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could focus on developing more potent analogs with improved pharmacokinetic properties. Additionally, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could be used in combination with other anticancer drugs to enhance their efficacy. Further studies could also investigate the potential applications of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the mechanisms underlying the mild gastrointestinal side effects of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide could be further explored to improve patient tolerability.

Métodos De Síntesis

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by the reaction with 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. The final product is obtained through the acetylation of the amine group with acetic anhydride.

Aplicaciones Científicas De Investigación

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide also exhibits antiangiogenic properties, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.

Propiedades

Nombre del producto

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Fórmula molecular

C22H19ClN4O4

Peso molecular

438.9 g/mol

Nombre IUPAC

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H19ClN4O4/c1-13-16-7-18(23)20(30-2)9-19(16)31-22(29)17(13)8-21(28)26-15-5-3-14(4-6-15)10-27-12-24-11-25-27/h3-7,9,11-12H,8,10H2,1-2H3,(H,26,28)

Clave InChI

SLMPOIRKSBKAIL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

SMILES canónico

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.